molecular formula C15H12N4O2S B11992631 S-(1-phenyl-1H-tetrazol-5-yl) 4-methoxybenzothioate

S-(1-phenyl-1H-tetrazol-5-yl) 4-methoxybenzothioate

Katalognummer: B11992631
Molekulargewicht: 312.3 g/mol
InChI-Schlüssel: DFEQWJSSNUQYAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(1-phenyl-1H-tetraazol-5-yl) 4-methoxybenzenecarbothioate is a chemical compound with the molecular formula C15H12N4O2S It is characterized by the presence of a phenyl group, a tetraazole ring, and a methoxybenzenecarbothioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-(1-phenyl-1H-tetraazol-5-yl) 4-methoxybenzenecarbothioate typically involves the reaction of 4-methoxybenzenecarbothioic acid with 1-phenyl-1H-tetraazole. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

S-(1-phenyl-1H-tetraazol-5-yl) 4-methoxybenzenecarbothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or methoxybenzenecarbothioate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

S-(1-phenyl-1H-tetraazol-5-yl) 4-methoxybenzenecarbothioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of S-(1-phenyl-1H-tetraazol-5-yl) 4-methoxybenzenecarbothioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • S-(1-phenyl-1H-tetraazol-5-yl) 3-methoxybenzenecarbothioate
  • S-(1-phenyl-1H-tetraazol-5-yl) 3-methylbenzenecarbothioate

Uniqueness

S-(1-phenyl-1H-tetraazol-5-yl) 4-methoxybenzenecarbothioate is unique due to the presence of the 4-methoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall efficacy in various applications.

Eigenschaften

Molekularformel

C15H12N4O2S

Molekulargewicht

312.3 g/mol

IUPAC-Name

S-(1-phenyltetrazol-5-yl) 4-methoxybenzenecarbothioate

InChI

InChI=1S/C15H12N4O2S/c1-21-13-9-7-11(8-10-13)14(20)22-15-16-17-18-19(15)12-5-3-2-4-6-12/h2-10H,1H3

InChI-Schlüssel

DFEQWJSSNUQYAJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)SC2=NN=NN2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.